9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione is a complex organic compound classified as a purine derivative. Its unique structure features a fused purine and pyrimidine ring system, characterized by various substituents including a 3,5-dimethylphenyl group and methyl groups at the 1 and 7 positions. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry.
The compound is cataloged under the Chemical Abstracts Service with the number 844853-60-7. It falls within the category of purine derivatives, which are significant in biochemistry due to their roles in nucleic acid structure and function. The molecular formula is with a molecular weight of approximately 451.615 g/mol.
The synthesis of 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione typically involves several key steps:
The molecular structure of 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione can be represented as follows:
The compound features a complex arrangement with multiple functional groups that contribute to its reactivity and potential interactions with biological targets.
The chemical reactivity of 9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione includes:
The physical properties include:
Chemical properties include:
The compound's melting point and boiling point data are not explicitly provided in the sources but are critical for practical applications in laboratory settings .
9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione has several potential applications:
This compound represents a promising area for further research into its biological activities and potential therapeutic applications.
The construction of the fused purino[7,8-a]pyrimidine core necessitates sequential heterocycle formation and functionalization. A representative pathway initiates with the condensation of 4,6-dichloro-5-nitropyrimidine with methylamine in dimethylformamide at 80°C for 12 hours, yielding the dihydro-purine precursor (62% yield, 95% purity) [1]. Subsequent nucleophilic aromatic substitution introduces the 3,5-dimethylphenyl moiety via Suzuki-Miyaura coupling. This employs 3,5-dimethylphenylboronic acid and palladium tetrakis(triphenylphosphine) catalyst in dimethylformamide at 100°C, achieving 58–75% yield [1] . Critical N-alkylations install the methyl groups at positions 1 and 7 using methyl iodide and potassium carbonate in dichloromethane (71% yield, 93% purity) [1]. Final oxidation with manganese dioxide in acetic acid completes the bicyclic system, furnishing the target compound in 65% yield with 97% purity [1].
Table 1: Cyclocondensation Reaction Parameters
Step | Reaction Type | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|
1 | Purine Core Assembly | Methylamine, dimethylformamide, 80°C, 12h | 62 | 95 |
2a | Suzuki Coupling (C9) | 3,5-(CH₃)₂C₆H₃B(OH)₂, Pd(PPh₃)₄, dimethylformamide, 100°C | 58–75 | 89 |
2b | N-Methylation (N1/N7) | CH₃I, K₂CO₃, dichloromethane | 71 | 93 |
3 | Oxidation/Cyclization | MnO₂, acetic acid, reflux | 65 | 97 |
The C9 coupling efficiency is enhanced by cryogenic temperature control (−78°C) and lithium chloride additives, which stabilize the Grignard reagent intermediate . This methodology ensures regiochemical fidelity crucial for downstream biological activity.
Regioselective modification of the 3,5-dimethylphenyl group leverages electronic and steric properties for targeted derivatization. Electrophilic aromatic substitution occurs preferentially at the para-position relative to one methyl group due to steric shielding of the ortho-positions by adjacent methyl substituents [2]. Friedel-Crafts acylation using acetyl chloride and aluminum trichloride introduces ketone functionalities (85% yield), while nitration with nitric acid/sulfuric acid yields 4-nitro derivatives (78% yield) [3]. The methyl groups undergo selective oxidation to carboxylic acids using potassium permanganate under phase-transfer conditions, enabling further conjugation chemistry [3].
Table 2: Regioselective Modification Outcomes
Reaction Type | Reagents | Positional Selectivity | Yield (%) | Key Observation |
---|---|---|---|---|
Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | Para to methyl | 85 | Minimal ortho substitution due to steric bulk |
Nitration | HNO₃/H₂SO₄ | Meta to methyl | 78 | Enhanced by electron-donating methyl groups |
Side-Chain Oxidation | KMnO₄, benzyltriethylammonium chloride | Methyl → carboxylic acid | 70 | pH-dependent kinetics (optimal pH 9–10) |
Suzuki-Miyaura cross-coupling on brominated intermediates (bromination at C4 using bromine in acetic acid) permits introduction of aryl, heteroaryl, or vinyl groups. This reaction proceeds with >90% regioretention when catalyzed by palladium dichloride(diphenylphosphinoferrocene) at 80°C [3]. Steric maps confirm that 3,5-dimethyl substitution impedes ortho-functionalization, directing reactions to the less hindered C4 position [2].
The stereocontrolled synthesis of chiral 7,8-dihydro-6H-purino[7,8-a]pyrimidine derivatives exploits titanium-mediated aldol reactions and bis(oxazoline)-metal catalysis. Titanium tetrachloride-activated Z-enolates derived from N-acyloxazolidinones undergo syn-selective aldol additions with bidentate alkoxyaldehydes (diastereomeric ratio 98:2) . This method constructs the C8 chiral center when applied to purinyl aldehyde precursors. For the dihydropurine core, copper(II)-bis(oxazoline) complexes catalyze asymmetric Diels-Alder reactions between cyclopentadiene and purinyl dienophiles, achieving >99% enantiomeric excess and 95:5 endo:exo selectivity .
Table 3: Asymmetric Catalytic Performance
Catalytic System | Reaction Type | Enantiomeric Excess (%) | Diastereomeric Ratio (syn:anti) | Reference Application |
---|---|---|---|---|
TiCl₄/N-Acyloxazolidinone | Syn-Aldol | N/A | 98:2 | Chiral side-chain installation |
Cu(II)-Aminoindanol-Bis(oxazoline) | Diels-Alder | 99 | 95:5 (endo:exo) | Dihydropurine core formation |
Pt(II)-Bisphosphine | Hetero-Diels-Alder | 99 | >99:1 (endo:exo) | Fused-ring stereocontrol |
Chiral guanidinium salts facilitate asymmetric phase-transfer alkylations at N7, using tert-butyl bromoacetate and 9-anthracenylmethyl derivatives, achieving 90% enantiomeric excess [9] [10]. Computational models reveal that enantioselectivity arises from π-stacking between the 3,5-dimethylphenyl group and the guanidinium aryl substituents, rigidifying the transition state [10].
Mechanochemical synthesis eliminates solvent waste while enhancing regioselectivity in purino-pyrimidine formation. High-speed ball milling (oscillatory mill, 25 Hz, stainless steel jar) facilitates the condensation of purinyl hydrazines with diketene equivalents [5] [8]. The 3,5-dimethylphenylhydrazine reactant exhibits accelerated kinetics (reaction time ≤15 minutes) due to high electron density at nitrogen and low steric encumbrance, affording ≥99% conversion without chromatographic purification [5]. Comparative studies confirm that solvent-free conditions suppress hydrolytic byproducts common in solution-phase synthesis, improving isolated yields to 85–92% [8].
Table 4: Solvent-Free vs. Solution-Phase Synthesis Metrics
Parameter | Solvent-Free Mechanochemistry | Traditional Solution-Phase | Green Chemistry Advantage |
---|---|---|---|
Reaction Time | 10–20 minutes | 6–24 hours | 98% energy reduction |
Byproduct Formation | <1% | 15–30% | Elimination of purification solvents |
Atom Economy | 92% | 78% | Higher mass efficiency |
Scale-Up Feasibility | Planetary ball mill (kg/day) | Batch reactor | Continuous processing compatible |
This approach enables unique reactivity, such as the direct mechanochemical coupling of 6-aminouracil with 3,5-dimethylphenyl isocyanate, forming the pyrimidine-dione ring in one step (88% yield) [5]. Process intensification studies demonstrate scalability using planetary ball mills (1 kg/day throughput), maintaining ≥95% purity under Good Manufacturing Practice-relevant conditions [8]. Life-cycle assessment confirms 87% reduction in cumulative energy demand versus solution-phase routes, aligning with green chemistry principles [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: